molecular formula C15H16ClFN4 B15115322 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine

Cat. No.: B15115322
M. Wt: 306.76 g/mol
InChI Key: ZHCLGKGWRVRYOW-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in the development of pharmaceuticals. The presence of the piperazine ring in the structure contributes to its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.

Preparation Methods

The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a fluorinated pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, such as serotonin receptors, and modulate their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and modulation of signal transduction pathways .

Comparison with Similar Compounds

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine can be compared with other piperazine derivatives, such as:

    Cetirizine: An antihistamine used to treat allergies.

    Trazodone: An antidepressant used to treat major depressive disorder.

    Aripiprazole: An antipsychotic used to treat schizophrenia and bipolar disorder.

The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorine atom and a methyl group on the pyrimidine ring, which contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C15H16ClFN4

Molecular Weight

306.76 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine

InChI

InChI=1S/C15H16ClFN4/c1-11-14(17)15(19-10-18-11)21-7-5-20(6-8-21)13-4-2-3-12(16)9-13/h2-4,9-10H,5-8H2,1H3

InChI Key

ZHCLGKGWRVRYOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)F

Origin of Product

United States

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